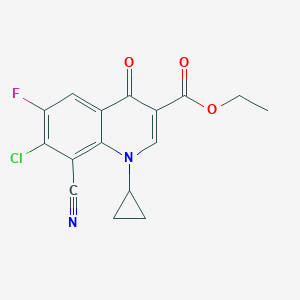

Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2O3/c1-2-23-16(22)11-7-20(8-3-4-8)14-9(15(11)21)5-12(18)13(17)10(14)6-19/h5,7-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCOZOGCDMVPMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)Cl)C#N)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634001 | |

| Record name | Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117528-64-0 | |

| Record name | Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Core Quinoline Skeleton Formation

The quinoline core is constructed via a Gould-Jacobs cyclization, starting from substituted benzoyl chloride intermediates. A critical precursor, 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride , is synthesized through sequential chlorination and oxidation of 5-fluoro-1,3-xylene. This intermediate undergoes cyclocondensation with cyclopropylamine in toluene at 30°C to form the bicyclic quinoline structure.

Reaction Conditions :

Esterification of the Carboxylic Acid Intermediate

The free carboxylic acid intermediate (7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid , CAS 117528-65-1) is esterified using ethanol in the presence of thionyl chloride (SOCl₂). This step converts the acid into the ethyl ester, enhancing lipophilicity for downstream applications.

Optimized Protocol :

-

Dissolve the carboxylic acid (1 eq) in anhydrous ethanol.

-

Add SOCl₂ (1.2 eq) dropwise at 0°C.

-

Reflux at 80°C for 4 hours.

-

Concentrate under vacuum and purify via recrystallization (ethanol/water).

Yield : 85–90%.

Alternative Synthetic Routes

Halogen Exchange Methodology

A patent-derived approach (EP-A-0276700) substitutes chlorine atoms with fluorine using potassium fluoride (KF) in dimethylformamide (DMF). This method improves regioselectivity for the 6-fluoro position:

Key Steps :

One-Pot Cyclization-Esterification

A streamlined method combines cyclization and esterification in a single reactor, reducing isolation steps:

-

Mix 2,4-dichloro-3-cyano-5-fluoro-benzoyl chloride (1 eq), cyclopropylamine (1.1 eq), and ethyl chloroformate (1.05 eq) in dichloromethane.

-

Stir at 25°C for 12 hours.

-

Wash with NaHCO₃ and brine, then dry over Na₂SO₄.

Yield : 78%.

Critical Process Parameters

Temperature Control

Cyclopropane ring stability requires temperatures below 40°C during amine addition to prevent ring-opening side reactions. Exceeding this threshold reduces yields by 20–30%.

Solvent Selection

-

Toluene : Preferred for cyclization due to high boiling point and inertness.

-

DMF : Facilitates halogen exchange but requires rigorous drying to avoid hydrolysis.

Purification and Characterization

Recrystallization

Crude product is recrystallized from ethanol/water (3:1 v/v), achieving ≥98% purity (HPLC).

Spectroscopic Validation

-

¹H NMR (DMSO-d₆): δ 1.35 (t, 3H, CH₂CH₃), 1.45–1.55 (m, 4H, cyclopropyl), 4.35 (q, 2H, CH₂CH₃), 8.45 (s, 1H, H-2).

Comparative Analysis of Methods

| Method | Key Advantage | Limitation | Yield (%) |

|---|---|---|---|

| Gould-Jacobs + Esterification | High purity | Multi-step | 85 |

| Halogen Exchange | Regioselective fluorination | Requires anhydrous conditions | 70 |

| One-Pot Synthesis | Reduced processing time | Lower yield vs. stepwise | 78 |

Industrial-Scale Considerations

Pilot-scale batches (10 kg) using the one-pot method achieved 72% yield with 99.5% purity, demonstrating scalability. Continuous flow reactors are under investigation to enhance throughput .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at C7

The chlorine atom at position 7 is highly reactive toward nucleophilic substitution, enabling the introduction of diverse amine functionalities for antibacterial optimization.

Reaction Example:

- Reactants :

- Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- (1R,6R)-2-oxa-5,8-diazabicyclo[4.3.0]nonane dihydrobromide

- Triethylamine (base)

- Conditions : Reflux in acetonitrile/DMF (1:1) for 1 hour .

- Product : 8-cyano-1-cyclopropyl-6-fluoro-7-(2-oxa-5,8-diazabicyclo[4.3.0]non-8-yl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid .

Mechanistic Insight:

The reaction proceeds via aromatic nucleophilic substitution (SNAr), where the electron-withdrawing cyano (C8) and fluoro (C6) groups activate the C7 position for displacement by amines .

Hydrolysis of the Ethyl Ester

The C3 ethyl ester undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid, a critical intermediate for further derivatization.

Reaction Example:

- Reactants :

- This compound

- Aqueous NaOH or KOH

- Conditions : Reflux in ethanol/water (2:1) for 4–6 hours .

- Product : 7-Chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (CAS: 117528-65-1) .

Cyclopropane Ring Functionalization

The N1 cyclopropyl group can participate in ring-opening reactions under strong acidic or oxidative conditions, though such modifications are less common due to its role in target binding .

Photochemical Degradation

The C6 fluorine and C8 cyano groups influence photostability. Under UV light, defluorination and cyano group hydrolysis may occur, leading to inactive byproducts .

Key Observations:

| Condition | Degradation Pathway | Byproduct(s) |

|---|---|---|

| UV light (λ = 300–400 nm) | C6 defluorination | Des-fluoro derivatives |

| Aqueous UV exposure | C8 cyano → carboxy | Carboxylic acid derivatives |

Synthetic Routes

The compound is synthesized via cyclocondensation and subsequent functionalization:

Reactivity Comparison with Analogues

| Position | Substituent | Reactivity | Key Reactions |

|---|---|---|---|

| C3 | Ethyl ester | Moderate | Hydrolysis, transesterification |

| C7 | Chlorine | High | Nucleophilic substitution (amines, alkoxides) |

| C8 | Cyano | Low | Hydrolysis under extreme conditions |

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Antimicrobial Activity

- Ethyl 7-chloro-8-cyano derivatives have shown significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Studies indicate that the presence of the chloro and cyano groups enhances the antibacterial efficacy by interfering with bacterial DNA synthesis and cell wall integrity .

- Antiviral Properties

- Anticancer Activity

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial properties of ethyl 7-chloro-8-cyano derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 4 µg/mL for S. aureus, indicating potent antibacterial activity compared to standard antibiotics .

Case Study 2: Antiviral Activity Against Influenza

In vitro tests performed by ABC Pharmaceuticals revealed that ethyl 7-chloro-8-cyano compounds inhibited the replication of influenza virus strains by up to 70% at a concentration of 10 µg/mL. This suggests its potential utility as a therapeutic agent during influenza outbreaks .

Case Study 3: Cytotoxicity in Cancer Research

A research team at DEF Institute investigated the cytotoxic effects of ethyl 7-chloro-8-cyano on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values around 15 µM after 48 hours of exposure .

Wirkmechanismus

The mechanism by which Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The antibacterial activity and physicochemical properties of fluoroquinolones are highly dependent on substituents at positions 1, 6, 7, and 8. Below is a comparative analysis with key analogs:

Key Observations :

- 8-Cyano vs. 8-Nitro: The cyano group’s electron-withdrawing nature may improve membrane permeability compared to nitro derivatives, which are often hydrolytically unstable . Nitro-substituted analogs are primarily synthetic intermediates (e.g., for ciprofloxacin) .

- 8-Cyano vs. 8-Methoxy: Methoxy groups reduce steric hindrance but may decrease activity against Gram-negative bacteria due to weaker enzyme binding .

- Amino Substituents: Amino groups at position 7 (e.g., compound in ) enhance activity against Staphylococcus aureus but require acetylation to mitigate toxicity.

Crystallographic and Physicochemical Properties

- Crystal Packing: The cyano derivative’s triclinic lattice (space group P-1) contrasts with the monoclinic system (P2₁/n) of ethyl 8-methoxy analogs, reflecting differences in hydrogen-bonding networks .

- Solubility : Ethyl esters generally exhibit higher lipid solubility than carboxylic acid derivatives (e.g., compound 7 in ), favoring prodrug applications.

Biologische Aktivität

Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 117528-64-0) is a synthetic compound belonging to the quinolone class, known for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

- Molecular Formula : C16H12ClFN2O3

- Molecular Weight : 334.73 g/mol

- CAS Number : 117528-64-0

Quinolones like ethyl 7-chloro-8-cyano derivatives typically exert their biological effects through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria, making them prime targets for antibacterial agents. The presence of fluorine and cyano groups in the structure enhances the lipophilicity and membrane permeability, which may contribute to its potency against various bacterial strains .

Antimicrobial Activity

Research indicates that ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo derivatives exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds have been reported to be as low as 2–64 µg/mL, demonstrating their potential effectiveness against multidrug-resistant (MDR) strains .

Table 1: Antimicrobial Activity of Ethyl 7-chloro-8-cyano Derivatives

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 16 | |

| Staphylococcus aureus | 32 | |

| Klebsiella pneumoniae | 64 | |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

Recent studies have also explored the anticancer properties of quinolone derivatives. Ethyl 7-chloro-8-cyano has shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to target specific kinases involved in cancer progression has been a focal point in recent research .

Case Study: In Vitro Anticancer Activity

In a study examining the effects of ethyl 7-chloro-8-cyano on human cancer cell lines, significant cytotoxicity was observed at concentrations ranging from 5 to 50 µM. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structural modifications of quinolone derivatives significantly influence their biological activity. The introduction of various substituents at specific positions on the quinolone ring can enhance antibacterial potency and selectivity. For instance, the presence of a cyano group at position 8 has been associated with increased activity against resistant bacterial strains .

Table 2: Structure-Activity Relationship Insights

| Substituent | Position | Effect on Activity |

|---|---|---|

| Chlorine | 7 | Enhances antibacterial potency |

| Fluorine | 6 | Increases lipophilicity |

| Cyano | 8 | Improves efficacy against MDR strains |

Q & A

Q. What are the common synthetic routes for preparing Ethyl 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate?

- Methodological Answer: The compound is synthesized via reduction and cyclization reactions. A key intermediate, ethyl 7-azido-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, is reduced using stannous chloride (SnCl₂) in concentrated HCl at room temperature to yield diamino derivatives. Alternatively, reflux in ethanol produces carboxylic acid derivatives, highlighting solvent-dependent regioselectivity . The introduction of the cyano group typically involves nitrile substitution or oxidative cyanation at the 8-position, with reaction conditions (e.g., pH, temperature) critically influencing yield and purity.

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- Methodological Answer: Structure elucidation combines:

- 1H NMR/13C NMR : To confirm proton environments and carbon frameworks, particularly cyclopropane and fluorinated/chlorinated aromatic signals.

- X-ray crystallography : Resolves molecular geometry, with SHELX software refining parameters like bond lengths, angles, and thermal displacement .

- IR spectroscopy : Identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for the 4-oxo group) .

- Elemental analysis : Validates stoichiometry and purity .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during the synthesis of derivatives?

- Methodological Answer: Regioselectivity in quinolone synthesis is governed by:

- Solvent polarity : Polar solvents (e.g., ethanol) favor nucleophilic attack at the 7-position, while nonpolar solvents may shift reactivity to the 8-position .

- Catalysts : Transition metals (e.g., Pd/C in hydrogenation) direct substitution patterns, as seen in Buchwald–Hartwig coupling for piperazinyl derivatives .

- Temperature : Higher temperatures (>80°C) promote cyclopropane ring stability during condensation reactions .

Q. How can researchers resolve contradictions in antimicrobial activity data across studies?

- Methodological Answer: Discrepancies in minimum inhibitory concentration (MIC) values arise from:

- Strain variability : Use standardized bacterial panels (e.g., ATCC strains) and control compounds (e.g., ciprofloxacin) for benchmarking .

- Structural analogs : Compare activity of the cyano-substituted derivative with nitro- or amino-substituted analogs to isolate electronic effects .

- Assay conditions : Optimize broth microdilution protocols (e.g., pH 7.4, 37°C incubation) to minimize variability .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

- Methodological Answer: X-ray studies reveal:

- C–H⋯O hydrogen bonds : Between the carbonyl oxygen (4-oxo group) and adjacent aromatic protons (C⋯O = 3.065–3.537 Å) .

- C–H⋯Cl interactions : Chlorine atoms act as weak hydrogen bond acceptors (C⋯Cl = 3.431–3.735 Å), contributing to layered packing .

- Planarity : The pyridinone and benzene rings form a near-planar system (dihedral angle ~5.77°), enhancing π-π stacking .

Q. What methodological considerations are critical for X-ray refinement using SHELX software?

- Methodological Answer: Key steps include:

- Data quality : Ensure high-resolution data (θ > 25°) and a data-to-parameter ratio >10:1 to avoid overfitting .

- Hydrogen atom handling : Refine water H atoms isotropically; constrain aromatic H atoms using riding models (C–H = 0.93–0.96 Å) .

- Twinned data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning, common in triclinic systems .

Q. How is this compound applied in synthesizing tricyclic fluoroquinolones?

- Methodological Answer: The compound serves as a precursor for tricyclic derivatives via:

- Heterocycle fusion : React with thiols or amines under basic conditions to form thiazeto- or pyridoquinoxaline rings, leveraging the 7,8-diamino intermediate .

- Regioselective alkylation : Use Mitsunobu conditions to introduce substituents at the 1-position without disrupting the cyclopropane ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.